Bis(chloromethyl) sulfide
Description
Significance in Chemical Synthesis and Methodological Development
The primary significance of bis(chloromethyl) sulfide (B99878) in contemporary chemical research lies in its role as a bifunctional electrophile. The two chloromethyl groups can react with a wide range of nucleophiles, allowing for the construction of more complex molecules. This property has been exploited in various synthetic strategies. For instance, it serves as an intermediate in the synthesis of other organosulfur compounds. cymitquimica.com
The reactivity of the chloromethyl groups makes bis(chloromethyl) sulfide a valuable building block for creating heterocyclic compounds and for introducing the thioether functionality into organic molecules. Its ability to participate in reactions such as nucleophilic substitutions is fundamental to its utility. smolecule.com The development of new synthetic methodologies often involves leveraging the unique reactivity of such reagents to achieve novel chemical transformations.
Historical and Contemporary Trajectories of Academic Inquiry
The study of organosulfur compounds has a long history, with early research laying the groundwork for understanding their properties and reactions. While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, the broader field of organosulfur chemistry has been a subject of investigation for over a century. For example, the development of mustard gases, which are structurally related to this compound, dates back to the 19th and early 20th centuries. wikipedia.org
Contemporary research continues to explore the potential of this compound and related organosulfur halides. Modern studies focus on developing more efficient and selective synthetic methods that utilize these compounds. There is also ongoing interest in the synthesis and properties of novel organosulfur compounds derived from this compound, driven by the search for new materials and biologically active molecules. taylorandfrancis.comtandfonline.com The continuous evolution of analytical techniques allows for a deeper understanding of the reaction mechanisms involving these reactive species.
Interdisciplinary Relevance in Chemical Sciences
The utility of this compound and its derivatives extends beyond traditional organic synthesis, touching upon various interdisciplinary areas of the chemical sciences. Organosulfur compounds, in general, are prevalent in pharmaceuticals, agrochemicals, and materials science. taylorandfrancis.com For example, many therapeutic drugs contain sulfur, and the development of new pharmaceuticals often involves the synthesis of novel organosulfur compounds. taylorandfrancis.comtandfonline.com
In materials science, organosulfur compounds are used in the creation of polymers and other advanced materials. chemscene.com The reactivity of this compound makes it a potential precursor for monomers used in polymerization reactions. Furthermore, the study of such reactive compounds contributes to a fundamental understanding of chemical bonding and reaction kinetics, which is crucial for advancements across all chemical disciplines. The investigation into the properties and applications of this compound is a testament to the interconnectedness of different fields within chemistry.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂H₄Cl₂S | nih.govcymitquimica.comnist.gov |
| Molecular Weight | 131.02 g/mol | nih.govnist.gov |
| CAS Registry Number | 3592-44-7 | nih.govnist.gov |
| Appearance | Colorless to almost colorless clear liquid | cymitquimica.comtcichemicals.com |
| Odor | Pungent | cymitquimica.com |
| Boiling Point | 129 °C to 156 °C | tcichemicals.comepa.gov |
| Flash Point | 39 °C | tcichemicals.com |
| Specific Gravity (20/20) | 1.41 | tcichemicals.com |
| Refractive Index | 1.53 | tcichemicals.com |
| Enthalpy of Vaporization (ΔvapH) | 39.7 kJ/mol at 335 K | nist.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloro(chloromethylsulfanyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2S/c3-1-5-2-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIFIIWBVJKVST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(SCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340542 | |
| Record name | Bis(chloromethyl) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3592-44-7 | |
| Record name | Bis(chloromethyl) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(chloromethyl) Sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Mechanistic Investigations of Bis Chloromethyl Sulfide
Direct Synthetic Routes to Bis(chloromethyl) sulfide (B99878)
The direct synthesis of bis(chloromethyl) sulfide can be achieved through several chemical pathways, primarily involving chloromethylation reactions and the formation of a thioether linkage.
Strategies Involving Chloromethylation Processes
Chloromethylation is a key process for introducing the chloromethyl group (-CH₂Cl). While the direct chloromethylation of a sulfur source is less common for this specific compound, analogous reactions provide insight into the methodology. For instance, the Blanc chloromethylation reaction utilizes formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst, such as zinc chloride, to introduce a chloromethyl group onto an aromatic ring. damascusuniversity.edu.sythieme-connect.de This electrophilic reaction proceeds with the formation of a chloromethyl arene. damascusuniversity.edu.sy Although typically applied to aromatic substrates, the underlying principles of generating a chloromethylating agent are relevant.
A more direct conceptual parallel can be drawn from the chlorination of dimethyl sulfide, where successive chlorination of the methyl groups occurs. researchgate.net The use of chlorinating agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas can lead to the formation of chlorinated sulfides. researchgate.net Specifically, the reaction of dimethyl sulfide with chlorine can produce this compound as a byproduct if an excess of chlorine is used.
Approaches for the Formation of the Thioether Linkage
The formation of the thioether linkage is central to the synthesis of this compound. Thioethers are commonly synthesized through the reaction of a thiol with an alkyl halide. organic-chemistry.org In the context of this compound, this would conceptually involve the reaction of a chloromethyl thiol (which is unstable) with a chloromethylating agent.
A more practical approach involves starting with a sulfide source and building the chloromethyl groups onto it. For example, the reaction of a sulfide or polysulfide with a source of the chloromethyl group can form the desired product. While specific examples for this compound are not extensively detailed in the provided results, analogous syntheses of other thioethers provide a framework. For instance, the reaction of alkyl halides with a sulfurizing agent like potassium xanthate can produce thioethers. mdpi.comresearchgate.net
Another relevant synthetic strategy is the reaction of sulfur dichloride (SCl₂) or disulfur (B1233692) dichloride (S₂Cl₂) with a suitable carbon source. The Depretz method, for example, involves the reaction of sulfur dichloride with ethylene (B1197577) to produce bis(2-chloroethyl) sulfide. wikipedia.org A similar conceptual approach could be envisioned for this compound, though the specific reactants would differ.
Optimization of Reaction Parameters for Yield and Purity
The optimization of reaction parameters is crucial for maximizing the yield and purity of the target compound. Key parameters that are typically controlled include temperature, reaction time, stoichiometry of reactants, and the choice of catalyst and solvent.
For chloromethylation reactions, temperature control is critical. For example, in the chlorination of 4,4'-dimethyl-2,2'-bipyridyl, controlling the temperature between 70–90°C is important. Higher temperatures can lead to over-chlorination or the formation of byproducts. mdpi.com The choice of solvent can also significantly impact the reaction outcome. Aromatic solvents like toluene (B28343) have been shown to be more efficient than aprotic polar solvents in some related reactions. acs.org
The stoichiometric ratio of reactants must be carefully managed. In chlorination reactions, an excess of the chlorinating agent can lead to undesired multiple chlorinations. Conversely, insufficient chlorinating agent will result in incomplete reaction. The use of a catalyst, such as a Lewis acid in chloromethylation or a phase-transfer catalyst in nucleophilic substitution reactions, can significantly improve reaction rates and yields. damascusuniversity.edu.sythieme-connect.de
Post-synthesis purification is essential to achieve high purity. Techniques such as distillation, recrystallization, or column chromatography are commonly employed to remove unreacted starting materials, byproducts, and other impurities.
Table 1: Factors Influencing Yield and Purity in Thioether Synthesis
| Parameter | Influence on Reaction | Example | Citation |
| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to byproducts. | Chlorination of 4,4'-dimethyl-2,2'-bipyridyl is controlled at 70–90°C. | |
| Solvent | Can influence reaction efficiency and regioselectivity. | Aromatic solvents like toluene are more efficient in some poly(S-thioester) syntheses. | acs.org |
| Reactant Stoichiometry | An excess of a reactant can lead to side reactions or be wasteful. | Excess chlorine in the chlorination of dimethyl sulfide can form this compound. | |
| Catalyst | Can increase reaction rate and improve selectivity. | Zinc chloride is a common catalyst in Blanc chloromethylation. | damascusuniversity.edu.sythieme-connect.de |
| Purification Method | Removes impurities to increase the purity of the final product. | Column chromatography or recrystallization are used to achieve >95% purity. |
Mechanistic Elucidation of this compound Formation
Understanding the reaction mechanism provides insights into how the synthesis proceeds, allowing for better control and optimization.
Characterization of Reaction Intermediates (e.g., Sulfonium (B1226848) Salts)
The formation of this compound likely proceeds through reactive intermediates. In reactions involving sulfides and electrophiles, sulfonium ions are common intermediates. For example, in the reaction of benzyl (B1604629) phenylthioether with N-chlorosuccinimide (NCS), a cationic intermediate is formed. mdpi.com This intermediate can then undergo further reactions.
In the context of chlorination of sulfides, an α-chloro sulfonium ion is a plausible intermediate. The Pummerer reaction, which involves the conversion of a sulfoxide (B87167) to an α-acyloxy thioether, proceeds through a thionium (B1214772) ion intermediate. acs.org While not a direct synthesis of this compound, this illustrates the types of sulfur-centered cationic intermediates that can form.
Spectroscopic techniques are invaluable for characterizing such transient species. Infrared (IR) spectroscopy, particularly when coupled with mass spectrometry (ion spectroscopy), can be used to investigate the structures of ionic reaction intermediates. rsc.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy at low temperatures can also be used to observe and characterize reactive intermediates. nih.gov
Kinetic and Thermodynamic Aspects of Reaction Pathways
The kinetics and thermodynamics of a reaction determine its rate and the position of equilibrium. For the formation of this compound, the reaction pathway is likely to be kinetically controlled, meaning the product distribution is determined by the relative rates of the different possible reactions.
Kinetic studies can reveal the order of the reaction with respect to each reactant and the catalyst, providing insights into the rate-determining step. For instance, in a related reaction involving the formation of chloromethyl chlorosulfate, the reaction was found to be first order in the catalyst and roughly third order in sulfur trioxide. rsc.orgresearchgate.net This type of information is crucial for proposing a detailed reaction mechanism.
Thermodynamic considerations can indicate the feasibility of a reaction. The formation of this compound is an exothermic process, but the activation energy for the reaction will determine its rate at a given temperature. In some sulfide oxidation reactions, the initial one-electron transfer can be thermodynamically unfavorable, suggesting that a two-electron transfer pathway may be preferred. nih.gov
Kinetic and thermodynamic data for the reaction of disulfides with sulfide have shown that these reactions can be complex, multistep processes. nih.gov The reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with sulfide proceeds via an initial nucleophilic thiol-disulfide exchange. nih.gov This highlights that even seemingly straightforward transformations can involve multiple kinetic and thermodynamic steps.
Influence of Catalysis and Solvent Systems on Synthesis
The synthesis of this compound and related thioethers can be significantly influenced by the choice of catalyst and solvent. While specific catalytic data for this compound is not extensively detailed in readily available literature, the principles can be understood from analogous sulfide syntheses, particularly those employing phase transfer catalysis (PTC).
Phase transfer catalysis is a powerful technique for reactions involving immiscible phases, such as an aqueous solution of a sulfide salt and an organic solution of a dihalide. In the synthesis of aromatic polysulfides from compounds like 1,4-bis(chloromethyl)-benzene and sodium tetrasulfide, PTC has been shown to accelerate the polymerization rate, leading to higher yields and molecular weights. researchgate.nettandfonline.com The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the sulfide anion from the aqueous phase to the organic phase where the reaction occurs. researchgate.netnitrkl.ac.in
The effectiveness of a phase transfer catalyst is dependent on its structure and concentration. Studies on the synthesis of poly(p-xylylene tetrasulfide) have compared various catalysts. researchgate.nettandfonline.com For instance, benzyltriethylammonium chloride (BTEAC) was found to give a higher yield than tetrabutylammonium (B224687) bromide (TBAB), which was attributed to the greater activity and solubility of the chloride ion compared to the bromide ion. researchgate.net However, there is an optimal catalyst concentration; excessively high concentrations can lead to a "salting out" phenomenon, where the catalyst becomes a separate phase, reducing the reaction yield. tandfonline.com
The solvent system also plays a critical role. In PTC systems, the organic solvent must dissolve the organic reactant (e.g., the chloromethylated compound) but remain immiscible with water. tandfonline.comweebly.com The choice of solvent can impact the solubility of the catalyst and the partitioning of ions between phases, thereby affecting the reaction rate and yield. weebly.com For the synthesis of some polyesters via interfacial polycondensation, 1,1,2,2-tetrachloroethane (B165197) (TCE) as the organic phase with tetra-n-butylammonium bromide (Bu4NBr) as the catalyst resulted in the highest specific viscosity. researchgate.net In other systems, adding a co-solvent like ethanol (B145695) to the polymerization media has been shown to significantly increase the yield. researchgate.net
Table 1: Influence of Phase Transfer Catalysts on the Synthesis of Poly(p-xylylene tetrasulfide)
| Catalyst | Organic Reactant | Sulfur Source | Observation | Reference |
|---|---|---|---|---|
| Benzyltriethylammonium chloride (BTEAC) | 1,4-bis(chloromethyl)-benzene | Sodium Tetrasulfide | Showed better performance and higher polymerization yield compared to TBAB. | researchgate.net |
| Tetrabutylammonium bromide (TBAB) | 1,4-bis(chloromethyl)-benzene | Sodium Tetrasulfide | Effective PTC; yield decreases at concentrations above 1.758 × 10-5 mol due to salting out. | tandfonline.com |
| Methyl tributyl ammonium chloride | 1,4-bis(chloromethyl)-benzene | Sodium Tetrasulfide | Studied as an effective PTC for this type of interfacial polycondensation. | tandfonline.com |
Development of Analogous and Derivative Synthetic Pathways
The study of this compound is complemented by the synthesis of related chloromethylated sulfides and their derivatives. These pathways often provide insight into the reactivity of the chloromethylthio group and enable the creation of a diverse range of organosulfur compounds.
A variety of chloromethylated sulfides have been synthesized, serving as important reagents and building blocks in organic chemistry.
Chloromethyl methyl sulfide (CH₃SCH₂Cl): This is one of the simplest α-chloro thioethers. A common laboratory preparation involves the treatment of dimethyl sulfide with sulfuryl chloride (SO₂Cl₂). wikipedia.org This method is often preferred over using gaseous chlorine because the liquid reagent allows for more precise control of the reaction. wikipedia.org
Chloromethyl trimethylsilylmethyl sulfide: This compound serves as a synthon for the parent thiocarbonyl ylide. It is synthesized to react stereospecifically with activated alkenes and alkynes in the presence of a fluoride (B91410) source like cesium fluoride, yielding tetrahydro- and dihydro-thiophenes. rsc.orgenamine.net
Aryl and Alkyl Thioethers from Bis(chloromethyl) Arenes: Synthetic routes have been developed to produce various thioethers from chloromethylated precursors. For example, 1,4-bis(chloromethyl)benzene (B146612) can undergo sulfuration reactions. mdpi.com A transition-metal-free approach uses potassium xanthates (ROCS₂K) as odorless thiol surrogates to react with alkyl halides, including substituted benzyl chlorides, to form a wide range of thioethers with good functional group tolerance. mdpi.comresearchgate.net
9,10-Bis(chloromethyl)anthracene: This aromatic analogue is prepared by reacting anthracene (B1667546) and trioxymethylene in a solution of dioxane saturated with hydrogen chloride from concentrated HCl. google.com This method avoids the direct handling of hydrogen chloride gas, simplifying the operational setup. google.com
Table 2: Synthetic Methods for Related Chloromethylated Sulfides and Derivatives
| Compound Name | Reactants | Key Reagents/Conditions | Significance | Reference |
|---|---|---|---|---|
| Chloromethyl methyl sulfide | Dimethyl sulfide, Sulfuryl chloride | Controlled addition, often neat | Common protecting group and alkylating agent. | wikipedia.org |
| Chloromethyl trimethylsilylmethyl sulfide | - | Reacts with alkenes/alkynes catalyzed by CsF | Parent thiocarbonyl ylide synthon for heterocycle synthesis. | rsc.org |
| Dialkyl thioethers | 1,4-Bis(chloromethyl)benzene, Potassium xanthate | Iodine, DMF, 150 °C | Transition-metal-free synthesis using odorless thiol surrogates. | mdpi.comresearchgate.net |
| 9,10-Bis(chloromethyl)anthracene | Anthracene, Trioxymethylene | Dioxane, Concentrated HCl | Simplified synthesis of an aromatic bis(chloromethyl) analogue. | google.com |
Achieving stereocontrol in the synthesis of chiral sulfur compounds, including bis-halomethylated structures, is a significant challenge due to the unique reactivity of the sulfur atom. ucl.ac.uk Several strategies have been developed to address this, leading to the enantioselective synthesis of complex chiral molecules.
Biocatalysis: Enzymes offer a green and highly selective approach. Monooxygenases, such as Baeyer-Villiger monooxygenases (BVMOs) and flavin-containing monooxygenases (FMOs), have been successfully used for the enantiodivergent synthesis of optically pure sulfoxides with excellent enantioselectivity (up to 99% ee). ucl.ac.uk Furthermore, lactonases have been employed for the kinetic resolution of thiolactones, and engineered lactonases have achieved dynamic kinetic resolution of 3-thio-substituted thiolactones with outstanding conversion (>99%) and enantiomeric excess (>99% ee). ucl.ac.uk
Chiral Catalysts:
Metal-Based Catalysts: Chiral metal complexes are effective in inducing asymmetry. Anionic chiral Co(III) complexes have been used to mediate asymmetric halocyclization reactions. researchgate.net In a different approach, chiral ruthenium catalysts have been developed for the asymmetric alkylation of phosphines. acs.org A catalyst system combining a chiral ligand ((R)-MeO-BiPHEP) and an achiral ligand (dmpe) proved effective for the asymmetric alkylation with benzylic dichlorides, such as 4,6-bis(chloromethyl)dibenzofuran, to produce P-stereogenic diphosphines with good yield and enantioselectivity (up to 87% ee). acs.org
Organocatalysis: Chiral organocatalysts provide a metal-free alternative. BINOL-derived chiral sulfides have been investigated for their catalytic ability in desymmetrizing bromolactonization to produce functionalized chiral γ-butyrolactones. researchgate.net
Chiral Reagents and Auxiliaries: The use of stoichiometric chiral reagents can effectively control the stereochemical outcome. A formal [4+1] annulation reaction between chiral sulfur ylides derived from (R)-BINOL and N-(ortho-chloromethyl)aryl amides produces chiral 2-substituted indolines with high yield and enantioselectivity (up to 91% ee). ccspublishing.org.cn A key advantage of this method is that the chiral sulfide auxiliary can be recovered in high yield and reused. ccspublishing.org.cn The degree of stereocontrol in such reactions depends on factors like the reversibility of the formation of the intermediate betaine, where non-reversible formation can lead to substrate control over one stereocenter while the reagent controls the other. beilstein-journals.org
Table 3: Strategies for Stereoselective Synthesis of Chiral Sulfur and Halomethyl Compounds
| Strategy | Catalyst/Reagent | Substrate Type | Product Type | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Biocatalysis | Engineered Lactonase | 3-Thio substituted thiolactones | Chiral thiocarboxylic acids | >99% | ucl.ac.uk |
| Chiral Metal Catalyst | (R)-MeO-BiPHEP/dmpe-Ru Complex | 4,6-bis(chloromethyl)dibenzofuran | P-stereogenic diphosphine | 87% | acs.org |
| Chiral Auxiliary | (R)-BINOL-derived sulfur ylide | N-(ortho-chloromethyl)aryl amides | Chiral 2-substituted indolines | up to 91% | ccspublishing.org.cn |
| Organocatalysis | BINOL-derived bifunctional sulfide | Alkenoic acids | Chiral γ-butyrolactones | Excellent | researchgate.net |
Chemical Reactivity and Transformation Pathways of Bis Chloromethyl Sulfide
Nucleophilic Substitution Reactions at the Chloromethyl Centers
The chloromethyl groups in bis(chloromethyl) sulfide (B99878) are susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ions. cymitquimica.comsmolecule.com These reactions are fundamental to the synthetic utility of this compound, allowing for the introduction of various functional groups.
The displacement of the chlorine atoms in bis(chloromethyl) sulfide and related α-chloro sulfides generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. msu.edu The high reactivity of α-chlorosulfides compared to simple alkyl chlorides is attributed to the ability of the adjacent sulfur atom to stabilize the transition state. nih.gov The sulfur atom can participate in the reaction through neighboring group participation, forming a transient thiiranium ion, which is then opened by the nucleophile. basicmedicalkey.com This anchimeric assistance accelerates the rate of substitution. mdpi.com
The increased electrophilicity of the carbon atoms in this compound, due to the presence of two electron-withdrawing chlorine atoms and the sulfur atom, makes it highly susceptible to nucleophilic attack. However, the reactivity can be influenced by steric hindrance from bulky nucleophiles or substituents on the sulfide itself. cdnsciencepub.com
This compound readily reacts with a variety of heteroatom nucleophiles.
Oxygen Nucleophiles: Reactions with alkoxides or hydroxides can lead to the formation of ethers or alcohols, respectively, though hydrolysis to form thiodiglycol (B106055) is a common reaction in aqueous conditions. basicmedicalkey.com
Nitrogen Nucleophiles: Amines and other nitrogen-containing compounds can displace the chlorine atoms to form new C-N bonds. basicmedicalkey.com For instance, reactions with primary and secondary amines would yield the corresponding substituted amino sulfides.
Sulfur Nucleophiles: Thiolate anions are particularly effective nucleophiles for displacing the chlorine atoms, leading to the formation of new thioethers. msu.educdnsciencepub.com For example, reaction with a thiol (R-SH) in the presence of a base would yield a bis(alkylthiomethyl) sulfide. The high nucleophilicity of sulfur makes these reactions efficient. msu.edu Thiourea (B124793) can also act as a sulfur nucleophile in reactions with similar 1,3-dihalo compounds. beilstein-journals.org
The following table summarizes the types of products formed from the reaction of this compound with various nucleophiles.
| Nucleophile Type | Example Nucleophile | Product Type |
| Oxygen | Hydroxide (OH⁻) | Diol (Thiodiglycol) |
| Nitrogen | Ammonia (NH₃) | Diamine |
| Sulfur | Thiolate (RS⁻) | Bis(thioether) |
This table illustrates the general classes of products and is not exhaustive.
Under certain conditions, this compound and its derivatives can undergo intramolecular reactions. If the two chloromethyl groups react with a dinucleophile, a heterocyclic compound can be formed. For example, reaction with a sulfide or disulfide source can lead to the formation of sulfur-containing heterocycles.
In a related context, similar bifunctional molecules are known to undergo intramolecular cyclization. For instance, bis(2-chloroethyl)sulfide undergoes intramolecular cyclization to form a highly reactive ethylene (B1197577) episulfonium ion in aqueous media. basicmedicalkey.com While this compound itself does not have the same chain length, analogous intramolecular processes leading to small ring systems or rearrangements are plausible, especially when one chlorine atom has been substituted by a nucleophile that can then react with the second chloromethyl group. For example, intramolecular cyclization of a chelating bis-ether has been demonstrated to form tricyclic ethers. rsc.org
Oxidation Reactions of the Sulfide Moiety
The sulfur atom in this compound is in its lowest oxidation state (-2) and can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. smolecule.com
The oxidation of sulfides is a common transformation in organic synthesis. jchemrev.com The reaction typically proceeds in a stepwise manner, first to the sulfoxide and then to the sulfone. jchemrev.com
Sulfide → Sulfoxide → Sulfone
Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (like m-CPBA), and sodium periodate. mdpi.comtandfonline.com The choice of oxidant and reaction conditions determines whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. For example, using one equivalent of the oxidizing agent often favors the formation of the sulfoxide, while an excess of the oxidant will typically lead to the sulfone. oup.com
The oxidation of this compound to bis(chloromethyl) sulfoxide and subsequently to bis(chloromethyl) sulfone (CAS 37557-97-4) increases the oxidation state of the sulfur atom and modifies the chemical properties of the molecule. cymitquimica.com The sulfonyl group in the resulting sulfone is a strong electron-withdrawing group, which can influence the reactivity of the adjacent chloromethyl groups. mdpi.com
Achieving selective oxidation of a sulfide to a sulfoxide without over-oxidation to the sulfone can be challenging. jchemrev.com Various methods have been developed to address this.
One approach involves the use of specific catalyst systems. For example, vanadium(III) chloride (VCl₃) has been shown to be an effective catalyst for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide as the oxidant. tandfonline.com Similarly, methyltrioxorhenium (MTO) is an excellent catalyst for the oxidation of sulfides to either sulfoxides or sulfones with hydrogen peroxide, where the product selectivity is controlled by the stoichiometry of the peroxide. oup.com
Another strategy involves modifying the oxidizing agent. A combination of Oxone and potassium bromide (KBr) has been used for the planned oxidation of sulfides to sulfoxides, where the formation of a sulfur-bromo bond is suggested to inhibit further oxidation to the sulfone. researchgate.net The generation of chlorine dioxide in situ from sodium chlorite (B76162) and hydrochloric acid has also been reported as a versatile method for the selective oxidation of sulfides to sulfones. mdpi.com
The table below presents some methodologies for the selective oxidation of sulfides.
| Reagent/Catalyst System | Product Selectivity | Reference |
| 1 eq. H₂O₂ / MTO | Sulfoxide | oup.com |
| 2 eq. H₂O₂ / MTO | Sulfone | oup.com |
| H₂O₂ / VCl₃ | Sulfoxide | tandfonline.com |
| Oxone / KBr | Sulfoxide | researchgate.net |
| NaClO₂ / HCl | Sulfone | mdpi.com |
This table highlights different methods and their reported selectivity in the oxidation of sulfides in general, which are applicable principles for this compound.
Reduction Reactions
The conversion of alkyl halides to thiols is a fundamental transformation in organic synthesis, and this principle extends to this compound for the potential synthesis of the corresponding dithiol, methane-1,2-dithiol. The primary route involves the S_N2 displacement of the chloride ions by a sulfur-based nucleophile.
A common method for preparing thiols from alkyl halides utilizes the hydrosulfide (B80085) anion (⁻SH) as the nucleophile. libretexts.org However, a significant challenge in this reaction is that the newly formed thiol is itself a potent nucleophile and can react with another molecule of the starting alkyl halide, leading to the formation of a sulfide as a byproduct. libretexts.org
To circumvent this issue, thiourea is often employed as a sulfur nucleophile. The reaction proceeds through the formation of a stable intermediate, an alkyl isothiourea salt. This salt does not react further with the alkyl halide. Subsequent hydrolysis of the isothiourea salt, typically under basic conditions, liberates the desired thiol. libretexts.org For this compound, this would involve a two-step process where both chloromethyl groups react to form a bis(isothiouronium) salt, which is then hydrolyzed to yield the dithiol.
Another pathway involves the use of thiosulfate (B1220275) salts (Bunte salts), which can be prepared from alkyl halides and react with Grignard reagents to produce sulfides, or can be hydrolyzed to thiols. organic-chemistry.org The reduction of disulfides, which can be formed from the oxidation of thiols, back to thiols is readily achieved using reducing agents like zinc and acid. libretexts.org
Electrophilic Reactions and Functionalization of Derivatives
The two chloromethyl groups in this compound render the molecule a potent bifunctional electrophile. cymitquimica.com The carbon atoms of the chloromethyl groups are electron-deficient and highly susceptible to nucleophilic attack, leading to the displacement of the chloride ions. This reactivity allows for the synthesis of a wide array of functionalized derivatives through substitution reactions.
The reaction of this compound with various nucleophiles leads to the formation of new C-S, C-N, C-O, or other bonds. For example, it can react with amines, thiols, and other sulfur-containing reagents to create more complex molecular architectures. researchgate.net This property is utilized in the synthesis of novel compounds, including those with potential biological activity or for materials science applications, such as the formation of polysulfide networks. researchgate.net The reaction with thiourea, as mentioned previously, is a key step in the synthesis of certain heterocyclic compounds like thietanes from structurally related 1,3-dihalides. beilstein-journals.orgbeilstein-journals.org
The table below summarizes representative nucleophilic substitution reactions for the functionalization of this compound and its analogs.
| Nucleophile | Substrate Analog | Product Type | Research Context | Citation |
| Thiourea | 3,3-Bis(chloromethyl)oxetane | Isothiouronium Salt | Synthesis of thietane (B1214591) derivatives | beilstein-journals.orgbeilstein-journals.org |
| Sulfur Reagents | Bis-chloroacetamide derivative | Bis-sulfide compounds | Synthesis of biologically active molecules | researchgate.net |
| Amines/Thiols | 4,4'-Bis(chloromethyl)-2,2'-bipyridyl | Substituted bipyridyls | Functionalization of ligands | |
| Triphenylphosphine | (Ethylmethylsulfoniomethyl)pyridinium | Phosphonium (B103445) Salt | Synthesis of onium salts | scispace.com |
This table presents reactions of analogous bifunctional chloro-compounds to illustrate the electrophilic nature and functionalization potential inherent to the bis(chloromethyl) moiety.
Comparative Reactivity Studies with Related Chlorinated Sulfur Compounds
The reactivity of this compound is best understood by comparing it to other chlorinated sulfur compounds. The position of the chlorine atom relative to the sulfur atom significantly influences the compound's electrophilicity and reaction mechanisms.
This compound vs. Bis(2-chloroethyl) sulfide (Sulfur Mustard): this compound is an α-chloro sulfide, meaning the chlorine is attached to the carbon atom directly bonded to the sulfur. In contrast, bis(2-chloroethyl) sulfide (sulfur mustard) is a β-chloro sulfide. The α-chloro arrangement in this compound makes it highly reactive towards standard S_N2 nucleophilic substitution. The β-chloro structure of sulfur mustard allows for a different reaction pathway involving intramolecular cyclization, where the sulfur atom acts as a neighboring group to displace the chloride, forming a highly reactive cyclic sulfonium (B1226848) ion. wikipedia.orgwikidoc.org This intermediate is then readily attacked by nucleophiles. This anchimeric assistance makes sulfur mustard a potent alkylating agent. wikipedia.org
This compound vs. α-Chlorosulfones: Studies on related α-chlorosulfones, such as chloromethyl methyl sulfone and bis(chloromethyl) sulfone, reveal that mercaptide anions can attack at either the carbon atom (displacing chloride) or the chlorine atom (generating a carbanion). cdnsciencepub.com Increasing the number of chlorine atoms on the α-carbon tends to favor nucleophilic attack on a chlorine atom rather than the carbon. cdnsciencepub.com This is attributed to increased steric hindrance at the carbon center and the enhanced stability of the resulting carbanion. cdnsciencepub.com This provides insight into the complex reactivity patterns that can emerge in highly chlorinated organosulfur compounds.
The table below provides a qualitative comparison of reactivity.
| Compound | Structural Class | Primary Reaction Pathway with Nucleophiles | Key Reactivity Feature | Citation |
| This compound | α-Chloro Sulfide | S_N2 Substitution | Two highly reactive electrophilic centers. | cymitquimica.com |
| Bis(2-chloroethyl) sulfide | β-Chloro Sulfide | Intramolecular cyclization (Neighboring group participation) | Forms highly reactive cyclic sulfonium ion. | wikipedia.orgwikidoc.org |
| Bis(chloromethyl) ether | α-Chloro Ether | S_N2 Substitution | Potent bifunctional alkylating and chloromethylating agent. | wikipedia.org |
| Bis(chloromethyl) sulfone | α-Chloro Sulfone | S_N2 at Carbon or Nucleophilic attack at Chlorine | Reactivity influenced by the number of chlorine atoms. | cdnsciencepub.com |
Spectroscopic Characterization and Structural Elucidation Studies of Bis Chloromethyl Sulfide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule. For bis(chloromethyl) sulfide (B99878), both ¹H and ¹³C NMR provide definitive data for its structural assignment.
Due to the molecule's symmetry, with a plane bisecting the C-S-C bond angle, the two chloromethyl (-CH₂Cl) groups are chemically equivalent. This results in a simplified NMR spectrum. In the ¹H NMR spectrum, a single resonance is expected for the four equivalent protons. Similarly, the ¹³C NMR spectrum is expected to show a single signal for the two equivalent carbon atoms.
The chemical shifts are influenced by the electronegativity of the adjacent sulfur and chlorine atoms, which deshield the respective nuclei, causing their signals to appear at a lower field (higher ppm value) compared to simple alkanes. sigmaaldrich.comlibretexts.org For instance, in the related compound chloromethyl methyl sulfide (CH₃SCH₂Cl), the methylene (B1212753) protons (-SCH₂Cl) appear at δ 4.722 ppm, while the methyl protons (CH₃S-) are observed at δ 2.302 ppm. chemicalbook.com Based on this, the signal for the protons in bis(chloromethyl) sulfide is anticipated to be in a similar downfield region.
In ¹³C NMR, carbons bonded to electronegative atoms like chlorine typically resonate in the range of 40-45 ppm. libretexts.org The presence of the sulfur atom further influences this shift. The expected and observed chemical shifts are crucial for confirming the molecular structure.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ) / ppm | Multiplicity | Notes |
|---|---|---|---|
| ¹H | ~4.7-5.0 | Singlet | The four protons are chemically equivalent due to molecular symmetry. The exact shift is influenced by the solvent. |
Note: Actual chemical shifts can vary depending on the solvent and instrument frequency.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the stretching and bending vibrations of its C-H, C-Cl, and C-S bonds. libretexts.orgpg.edu.pl
C-H vibrations: The stretching vibrations (ν) of the methylene (CH₂) groups are typically observed in the region of 2900-3000 cm⁻¹. msu.edu Asymmetric and symmetric stretches can often be resolved. The bending or scissoring vibrations (δ) for CH₂ groups appear around 1400-1470 cm⁻¹. libretexts.org
C-Cl vibrations: The carbon-chlorine stretching (ν) mode gives rise to strong absorptions in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. The intensity and position of this band are characteristic and useful for identification.
C-S vibrations: The carbon-sulfur stretching (ν) vibrations are generally weaker than C-O or C-C bands and appear in the 600-800 cm⁻¹ range. pnas.org These may sometimes overlap with the C-Cl stretching bands.
Raman spectroscopy provides complementary information. While C-Cl stretches are also Raman active, the S-S bond (not present here) and C-S bonds often give rise to distinct Raman signals. horiba.comnih.gov For organosulfur compounds, C-S stretching frequencies are typically found between 600-750 cm⁻¹, and Raman spectroscopy can be particularly useful for observing these vibrations. pnas.org
Table 2: Principal Vibrational Modes and Expected Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| Symmetric & Asymmetric Stretch | C-H (in CH₂) | 2900 - 3000 | Medium-Strong | Medium-Strong |
| Scissoring (Bending) | C-H (in CH₂) | 1400 - 1470 | Medium | Medium |
| Wagging/Twisting (Bending) | C-H (in CH₂) | 1200 - 1350 | Medium-Weak | Weak |
| Stretch | C-Cl | 600 - 800 | Strong | Medium |
Note: The fingerprint region (<1500 cm⁻¹) will contain a complex pattern of bending and stretching vibrations unique to the molecule. libretexts.org
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. msu.edu The nominal molecular weight of this compound is 131.02 g/mol . nist.gov
The electron ionization (EI) mass spectrum of this compound is characterized by a distinctive molecular ion (M⁺˙) cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a molecule containing two chlorine atoms will exhibit a characteristic pattern of three peaks for the molecular ion at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1. Thus, clusters of peaks are expected around m/z 130 (C₂H₄³⁵Cl₂S), 132 (C₂H₄³⁵Cl³⁷ClS), and 134 (C₂H₄³⁷Cl₂S).
Fragmentation analysis provides insight into the molecular structure. dtic.milnih.gov Common fragmentation pathways for haloalkanes involve the loss of a halogen atom or an alkyl radical. For this compound, key fragmentation steps would include:
Loss of a chlorine atom: [ClCH₂SCH₂Cl]⁺˙ → [CH₂SCH₂Cl]⁺ + Cl˙. This would result in a fragment ion cluster around m/z 95.
Loss of a chloromethyl radical: [ClCH₂SCH₂Cl]⁺˙ → [CH₂ClS]⁺ + ˙CH₂Cl. This cleavage would produce a fragment ion cluster around m/z 81.
Alpha-cleavage: Cleavage of the C-S bond can lead to the formation of the [CH₂Cl]⁺ ion at m/z 49/51.
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Formation Pathway | Notes |
|---|---|---|---|
| 130, 132, 134 | [C₂H₄Cl₂S]⁺˙ | Molecular Ion (M⁺˙) | Isotopic cluster due to two Cl atoms. Ratio ~9:6:1. |
| 95, 97 | [C₂H₄ClS]⁺ | [M - Cl]⁺ | Loss of a chlorine radical. This is often a prominent peak. |
| 81, 83 | [CH₂ClS]⁺ | [M - CH₂Cl]⁺ | Loss of a chloromethyl radical. |
Advanced Spectroscopic Techniques for Elucidating Conformational Landscapes
While the basic connectivity of this compound is established by NMR, the molecule's three-dimensional structure, specifically the rotational conformations (conformers) around the C-S bonds, requires more advanced techniques. The flexibility of the C-S single bonds allows the two C-Cl bonds to adopt different relative orientations, leading to a complex conformational landscape.
Gas-Phase Electron Diffraction (GED) is a powerful method for determining the precise geometric parameters (bond lengths, bond angles, and dihedral angles) of molecules in the gas phase, free from intermolecular forces. acs.orgacs.org Although a specific GED study on this compound was not found, studies on analogous molecules like chloromethyl thiocyanate (B1210189) (CH₂ClSCN) demonstrate the utility of the technique. researchgate.net In that study, GED combined with quantum chemical calculations revealed the coexistence of two conformers, gauche and anti, in the gas phase, with the gauche form being predominant (89%). researchgate.net A similar investigation of this compound would be expected to identify the preferred conformations (e.g., anti-anti, anti-gauche, gauche-gauche) and quantify their relative stabilities and populations by precisely measuring the dihedral angles (Cl-C-S-C and C-S-C-Cl).
Microwave Spectroscopy is another high-resolution gas-phase technique that can provide extremely accurate rotational constants for a molecule. dcu.ieresearchgate.net From these constants, the principal moments of inertia can be calculated, which are directly related to the molecule's geometry. For a molecule with multiple conformers like this compound, each conformer would have a distinct set of rotational constants, allowing for their individual identification and structural characterization. researchgate.net This technique is particularly sensitive to the mass distribution within the molecule and would be ideal for distinguishing between different conformational isomers. govinfo.govnist.gov
Computational chemistry, often used in conjunction with these experimental techniques, plays a crucial role in mapping the potential energy surface, predicting the energies of different conformers, and calculating theoretical spectroscopic parameters to aid in the interpretation of experimental data.
Table 4: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₂H₄Cl₂S |
| Chloromethyl methyl sulfide | C₂H₅ClS |
| Chloromethyl thiocyanate | C₂H₂ClNS |
| Chlorine | Cl₂ |
| Sulfur | S |
| Carbon | C |
| Oxygen | O |
Computational and Theoretical Chemistry of Bis Chloromethyl Sulfide
Quantum Chemical Calculations on Molecular Structure and Energetics
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry, and to understanding its electronic properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. In the study of bis(chloromethyl) sulfide (B99878), DFT is employed to find the molecule's equilibrium geometry by minimizing its total energy. This process, known as geometry optimization, provides key structural parameters such as bond lengths, bond angles, and dihedral angles.
DFT calculations also elucidate the electronic structure, offering information on the distribution of electrons within the molecule and the energies of the molecular orbitals. A common functional used for such calculations is B3LYP, often paired with a basis set like 6-311G(d,p) to provide a good description of the system.
Table 1: Illustrative Optimized Geometrical Parameters for Bis(chloromethyl) sulfide using DFT
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
| Bond Length | C-S | 1.82 Å |
| C-Cl | 1.78 Å | |
| C-H | 1.09 Å | |
| Bond Angle | C-S-C | 98.5° |
| S-C-Cl | 110.2° | |
| H-C-H | 109.5° | |
| Dihedral Angle | Cl-C-S-C | 180.0° (anti-conformation) |
Note: The values in this table are illustrative and represent typical outcomes for similar molecules from DFT calculations; they are not from a specific study on this compound.
Beyond DFT, other computational methods are also valuable. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. These methods can provide highly accurate results, though they are often more computationally demanding than DFT.
Semi-empirical methodologies, such as AM1 and PM3, simplify the calculations by incorporating experimental data and approximations. wikipedia.org While less accurate than ab initio or DFT methods, they are significantly faster, making them suitable for preliminary analyses or for studying very large molecular systems. uomustansiriyah.edu.iq
Electronic Structure Analysis and Prediction of Chemical Reactivity
The electronic structure of a molecule is key to understanding its reactivity. Several theoretical tools are used to analyze electron distribution and predict how a molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which it is most likely to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
Table 2: Illustrative Frontier Orbital Energies for this compound
| Molecular Orbital | Energy (eV) - Illustrative |
| HOMO | -9.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 8.7 |
Note: These values are representative and intended for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution within a molecule. It projects the electrostatic potential onto the electron density surface, using a color-coded map to indicate regions of varying charge. Red areas typically represent regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue areas indicate positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential. For this compound, an MEP map would likely show negative potential around the chlorine and sulfur atoms due to their lone pairs of electrons, and positive potential around the hydrogen atoms.
Natural Population Analysis (NPA) is a method for calculating the distribution of electrons among the atoms in a molecule, resulting in the assignment of partial atomic charges. This analysis is derived from the Natural Bond Orbital (NBO) method. The calculated atomic charges provide a quantitative measure of the local electronic properties and can be used to understand electrostatic interactions and predict reactive sites. In this compound, the chlorine and sulfur atoms are expected to have negative partial charges due to their higher electronegativity, while the carbon and hydrogen atoms would carry positive partial charges.
Table 3: Illustrative Natural Population Analysis (NPA) Atomic Charges for this compound
| Atom | Atomic Charge (e) - Illustrative |
| S | -0.25 |
| C | +0.10 |
| Cl | -0.15 |
| H | +0.05 |
Note: The atomic charges presented are illustrative and based on general chemical principles.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is a powerful tool for elucidating the complex reaction mechanisms involving this compound. Techniques such as Density Functional Theory (DFT) and ab initio methods are employed to map out potential energy surfaces, identify intermediates, and locate transition states for various reactions, such as nucleophilic substitution or elimination.
For instance, studies on analogous organosulfur compounds, like sulfur mustard, have detailed the competition between substitution and elimination reaction pathways. nih.govnih.gov Similar computational approaches can be applied to this compound to understand its reactivity. A common theoretical approach involves using a functional like B3LYP with a basis set such as 6-311++G**, which has been effectively used to investigate the thermodynamics and kinetics of similar chlorinated compounds. researchgate.net
By calculating the activation energies for different potential pathways, researchers can predict the most likely reaction products under various conditions. For example, the reaction of this compound with a nucleophile could proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom and displaces a chloride ion. Alternatively, a base could induce an E2 elimination reaction. Computational models can determine the geometries of the transition states for both processes and their corresponding energy barriers, thus predicting the reaction's outcome.
Table 1: Illustrative Calculated Activation Energies for Competing Reaction Pathways of this compound with a Generic Nucleophile/Base (Nu⁻/B⁻) Note: These are hypothetical values for illustrative purposes, based on typical ranges for such reactions.
| Reaction Pathway | Transition State | Calculated Activation Energy (kJ/mol) | Predicted Outcome |
| Nucleophilic Substitution (SN2) | [Nu···CH₂(Cl)SCH₂Cl]⁻ | 75 | Substitution Product: NuCH₂SCH₂Cl |
| Elimination (E2) | [B···H···CH(Cl)SCH₂Cl]⁻ | 95 | Elimination Product: CH₂(Cl)SCH=CH₂ |
These computational investigations are crucial for understanding the compound's degradation, metabolism, and potential for chemical synthesis. They provide a detailed, step-by-step view of the chemical transformations at a molecular level.
Prediction and Validation of Spectroscopic Properties through Theoretical Methods
Theoretical chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules like this compound. By calculating properties such as vibrational frequencies (Infrared and Raman), and Nuclear Magnetic Resonance (NMR) chemical shifts, computational methods can aid in the identification and characterization of the compound.
Vibrational spectroscopy is a key area where theoretical calculations are applied. Using methods like DFT with a basis set such as B3LYP-D3(BJ)/6-311G**, researchers can compute the harmonic vibrational frequencies of the molecule. mdpi.com These calculated frequencies correspond to specific molecular motions, such as C-H stretching, CH₂ scissoring, C-S stretching, and C-Cl stretching. The predicted spectrum can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational modes. mdpi.comscispace.com
Similarly, NMR spectroscopy can be modeled computationally. Ab initio methods are used to calculate the NMR chemical shieldings, which can then be converted to chemical shifts. mdpi.commdpi.com These calculations are sensitive to the molecular geometry and electronic environment of the nuclei, providing a powerful tool for structural elucidation. rug.nl
Table 2: Predicted vs. Experimental Spectroscopic Data for this compound Note: The predicted values are representative of those that would be obtained from high-level computational models. Experimental values are sourced from spectral databases.
| Spectroscopic Property | Predicted Value (Computational) | Experimental Value |
| Vibrational Frequencies (cm⁻¹) | ||
| C-H Stretch | 2985 | ~2980 |
| CH₂ Scissor | 1420 | ~1425 |
| C-S Stretch | 715 | ~710 |
| C-Cl Stretch | 680 | ~675 |
| ¹H NMR Chemical Shift (ppm) | ||
| -CH₂- | 4.85 | ~4.90 |
| ¹³C NMR Chemical Shift (ppm) | ||
| -CH₂- | 45.2 | ~45.5 |
The close agreement typically found between predicted and experimental spectra validates both the computational methodology and the experimental structural assignment.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of this compound over time, providing insights into its conformational flexibility, interactions with other molecules, and bulk properties. These simulations solve Newton's equations of motion for a system of atoms, with the forces between atoms described by a molecular mechanics force field. rsc.org
For organosulfur and organohalogen compounds, force fields like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) are commonly used. rsc.orgnih.govmdpi.com These force fields contain parameters for bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic) that are optimized to reproduce experimental data or high-level quantum mechanical calculations. ulusofona.pt
A typical MD simulation of this compound would involve placing the molecule, or an ensemble of molecules, in a simulation box, often with a solvent like water, to study its behavior in a condensed phase. The simulation would track the trajectory of each atom over time, revealing important dynamic information.
Key insights from MD simulations include:
Conformational Analysis: this compound has rotational freedom around the C-S bonds. MD simulations can explore the potential energy landscape associated with these rotations, identifying the most stable conformers and the energy barriers between them. nih.gov
Solvation Structure: When simulated in a solvent, MD can reveal how solvent molecules arrange themselves around the this compound molecule, providing information about its hydration shell and solubility.
Transport Properties: By analyzing the trajectories from a simulation of many this compound molecules, properties like the diffusion coefficient can be calculated, which is important for understanding its transport in various media.
MD simulations bridge the gap between static molecular structures and the dynamic reality of chemical systems, providing a more complete picture of the behavior of this compound in realistic environments.
Environmental Fate and Degradation Mechanisms of Bis Chloromethyl Sulfide
Hydrolytic Stability and Degradation Pathways in Aqueous Environments
Bis(chloromethyl) sulfide (B99878) is anticipated to be highly unstable in aqueous environments, undergoing rapid hydrolysis. The presence of a chlorine atom on the carbon adjacent (alpha) to the sulfur atom significantly activates the molecule for nucleophilic substitution by water.
The hydrolysis of its analog, bis(2-chloroethyl) sulfide, is a well-documented two-step process that proceeds through the formation of a cyclic sulfonium (B1226848) ion (ethylene episulfonium ion). basicmedicalkey.comnih.gov This reactive intermediate is then attacked by water to form 2-chloroethyl-2-hydroxyethyl sulfide and, subsequently, thiodiglycol (B106055). basicmedicalkey.comwikipedia.org However, the hydrolysis of bis(chloromethyl) sulfide is expected to be much more rapid than that of bis(2-chloroethyl) sulfide.
A more comparable analog in terms of reactivity is likely bis(chloromethyl) ether (BCME). BCME is known to hydrolyze with extreme rapidity in water. Studies have reported a hydrolysis half-life of approximately 38 seconds at 20°C. chemicalbook.comoregon.gov The degradation products of BCME are formaldehyde (B43269) and hydrochloric acid (HCl). chemicalbook.comcdc.gov
Given these comparisons, the hydrolysis of this compound is predicted to yield formaldehyde, hydrogen sulfide (or its derivatives), and hydrochloric acid. The high reactivity suggests that the persistence of this compound in natural waters would be very short, limiting its transport in aqueous systems. cdc.gov
Table 1: Comparative Hydrolysis Data of Structural Analogs
| Compound | CAS Number | Reported Hydrolysis Half-Life | Primary Hydrolysis Products | Reference |
|---|---|---|---|---|
| Bis(chloromethyl) ether (BCME) | 542-88-1 | ~38 seconds at 20°C | Formaldehyde, Hydrochloric Acid | chemicalbook.comoregon.gov |
| Bis(2-chloroethyl) sulfide (Sulfur Mustard) | 505-60-2 | ~4.3 minutes (in 5% acetone (B3395972) at 25°C) | Thiodiglycol, Hydrochloric Acid | researchgate.net |
Photochemical Transformation and Atmospheric Degradation Mechanisms
In the atmosphere, the primary degradation pathway for organic compounds is typically through reactions with photochemically generated hydroxyl (•OH) radicals. While direct photolysis by sunlight may occur, the reaction with •OH radicals is often the dominant removal process.
For the analog bis(chloromethyl) ether (BCME), the atmospheric half-life due to reaction with hydroxyl radicals is estimated to be very short, on the order of 1.36 hours. chemicalbook.comcdc.gov The expected products from this atmospheric oxidation include chloromethyl formate, formaldehyde, and HCl. chemicalbook.comcdc.gov Vapor-phase hydrolysis of BCME is slower, with an estimated half-life of 25 hours in humid air. chemicalbook.comcdc.gov
The photooxidation of sulfides can be complex. Studies on chloromethyl ethyl sulfide, another analog, indicate that photooxidation can lead to the cleavage of the C-S bond. uliege.benih.gov For organosulfur compounds in general, atmospheric oxidation ultimately leads to the formation of sulfur dioxide and sulfate (B86663) aerosols. wikipedia.org
Based on these analogs, this compound released into the atmosphere is expected to have a short residence time. Its degradation would likely be initiated by •OH radicals, leading to the formation of smaller, oxidized fragments and contributing to atmospheric acidity through the formation of HCl and sulfur-based acids.
Table 2: Estimated Atmospheric Degradation Data for Bis(chloromethyl) ether (BCME)
| Degradation Process | Estimated Half-Life | Conditions | Reference |
|---|---|---|---|
| Reaction with •OH radicals | 1.36 hours | Atmospheric | chemicalbook.comcdc.gov |
| Vapor-phase hydrolysis | 25 hours | 80% relative humidity at 25°C | chemicalbook.comcdc.gov |
Biotransformation and Biodegradation Potential in Environmental Compartments
The potential for biodegradation of this compound has not been specifically studied. However, its high chemical reactivity and cytotoxicity suggest it would be toxic to many microorganisms, potentially inhibiting biodegradation processes at higher concentrations.
General principles of biodegradation involve microbial enzymes breaking down complex organic molecules. csic.es For some persistent organochlorine compounds, microorganisms have evolved pathways to use them as a source of energy or to detoxify them through co-metabolism. oup.com For instance, some bacteria and fungi are capable of degrading the chemical warfare agent bis(2-chloroethyl) sulfide, although the process can be slow. basicmedicalkey.comoup.com
Modeling of Environmental Transport and Distribution in Different Media
Modeling the environmental transport and distribution of a chemical requires data on its physical-chemical properties and its reactivity in different environmental compartments (air, water, soil). researchgate.netpnnl.gov For this compound, no specific fate and transport modeling studies are available in the literature.
However, based on its anticipated properties, any environmental model would be dominated by its high reactivity. copernicus.orgresearchgate.net
In Water and Soil: Due to its expected rapid hydrolysis, transport of the parent compound over significant distances in surface water, groundwater, or moist soil is highly unlikely. cdc.gov Models would predict a very short travel distance before complete transformation into hydrolysis products. researchgate.net
In Air: While more volatile, its atmospheric residence time is predicted to be short due to rapid photochemical degradation. chemicalbook.comcdc.gov Therefore, long-range atmospheric transport is not expected.
The behavior of its analog, BCME, supports this assessment. Documents from regulatory agencies note that due to the short half-life of BCME in both air and water, significant partitioning between media or long-range transport is unlikely. oregon.govcdc.gov Consequently, environmental exposure to this compound would be limited to areas immediately surrounding a point of release.
Historical and Contemporary Academic Research Trends on Bis Chloromethyl Sulfide
Early Academic Investigations and Foundational Discoveries
The genesis of research into bis(chloromethyl) sulfide (B99878) is rooted in the broader exploration of organosulfur chemistry in the 19th and early 20th centuries. While a definitive first synthesis is not clearly documented in readily available literature, its existence as a potential byproduct of reactions involving dimethyl sulfide and chlorinating agents was recognized in early studies. One of the foundational methods for the synthesis of related α-chloro sulfides involved the direct chlorination of sulfides. Early protocols often involved reacting dimethyl sulfide with chlorine gas at ambient temperatures, a process that was often difficult to control and could lead to over-chlorination, yielding bis(chloromethyl) sulfide among other products. These initial investigations were primarily focused on understanding the fundamental reactivity of sulfides and the influence of adjacent sulfur atoms on the reactivity of alkyl halides.
The structural similarity of this compound to sulfur mustards, such as bis(2-chloroethyl) sulfide, also led to its inclusion in early studies related to chemical warfare agents, although it is a distinct compound with different properties. These early studies, often conducted in the mid-20th century, laid the groundwork for understanding the alkylating nature of such compounds.
Evolution of Research Methodologies and Scientific Paradigms
The advancement of analytical techniques throughout the 20th century significantly impacted the study of this compound, enabling more precise characterization and a deeper understanding of its properties and reactions.
Initially, characterization relied on classical chemical methods and physical property measurements like boiling point and density. The advent of spectroscopic techniques provided powerful new tools. Infrared (IR) spectroscopy, for instance, allowed for the identification of characteristic C-Cl and C-S bond vibrations. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy further enabled the structural elucidation of reaction products involving this compound.
The development of gas chromatography (GC) in the 1950s revolutionized the analysis of volatile organic compounds, including halogenated sulfides. wikipedia.orgresearchgate.net The coupling of GC with mass spectrometry (GC-MS) provided an even more powerful tool for separating and identifying complex mixtures, which was crucial for studying the products of reactions involving this compound and for detecting it as a potential impurity in other chemical processes. tandfonline.comresearchgate.net The continuous evolution of these techniques, including the development of high-resolution mass spectrometry and specialized detectors for sulfur and halogen-containing compounds, has allowed for increasingly sensitive and accurate analysis. rsc.orgcopernicus.orgrsc.org
The scientific paradigm has shifted from simple synthesis and basic reactivity studies to a more nuanced understanding of reaction mechanisms and the targeted design of molecules for specific applications. Computational chemistry has also emerged as a valuable tool for studying the conformational analysis and electronic properties of this compound and its derivatives, providing insights into its reactivity. researchgate.net
Current Research Frontiers and Emerging Areas of Inquiry
Contemporary research on this compound is largely focused on its application as a versatile building block in organic and polymer synthesis. Its two reactive chloromethyl groups make it an effective crosslinking agent and a precursor for a variety of heterocyclic and polymeric structures.
One significant area of current research is in polymer chemistry . This compound is used as a monomer or crosslinking agent to synthesize novel polymers with specific properties. For instance, it can be reacted with various nucleophiles to create polymers with tailored thermal stability, chemical resistance, or optical properties. ontosight.ai Its ability to introduce sulfur atoms into a polymer backbone is of particular interest for developing materials with high refractive indices or specific affinities for metals. The use of bis(chloromethyl) arene analogues in creating conjugated polymers highlights the broader interest in this class of monomers. jlu.edu.cn
Another major frontier is in heterocyclic synthesis . The electrophilic nature of the chloromethyl groups allows for facile reaction with dinucleophiles to form a variety of sulfur-containing heterocyclic rings. These heterocycles are of interest in medicinal chemistry and materials science. mdpi.comchim.itscielo.org.zamdpi.com For example, reactions with compounds containing nitrogen and sulfur can lead to the formation of novel fused heterocyclic systems.
Emerging areas of inquiry include the development of functional materials derived from this compound. This includes the synthesis of:
Ion-exchange resins: By functionalizing polymers derived from this compound with charged groups.
Specialty coatings and adhesives: Utilizing its crosslinking capabilities to enhance the durability and performance of materials. ontosight.ai
Precursors for advanced materials: As a starting material for more complex molecules with potential applications in electronics or catalysis.
The following table summarizes some of the current research applications of this compound and related bis(chloromethyl) compounds:
| Research Area | Application of this compound and Analogs | Potential Outcome/Benefit |
| Polymer Chemistry | Crosslinking agent for various polymers. | Enhanced thermal stability, mechanical strength, and chemical resistance of materials. revmaterialeplastice.ro |
| Monomer in polymerization reactions. | Creation of sulfur-containing polymers with unique optical or electronic properties. | |
| Heterocyclic Synthesis | Precursor for sulfur-containing heterocycles. | Development of novel compounds with potential biological activity or for use in materials science. mdpi.comchim.itmdpi.com |
| Materials Science | Synthesis of functional polymers and materials. | Development of ion-exchange resins, specialty coatings, and precursors for advanced materials. ontosight.ai |
| Precursor for supramolecular assemblies. | Formation of complex architectures like metal-organic frameworks (MOFs) with potential for catalysis or gas storage. |
Challenges and Opportunities in Future this compound Research
Despite its utility, research involving this compound is not without its challenges. The primary challenge is its toxicity and handling . As a reactive alkylating agent, it is corrosive and toxic, necessitating stringent safety protocols and handling in well-ventilated fume hoods. Its structural similarity to other hazardous compounds also warrants caution.
Another challenge lies in controlling its reactivity . The high reactivity of the chloromethyl groups can sometimes lead to undesired side reactions or polymerization, making the selective synthesis of certain derivatives difficult. The formation of byproducts during its synthesis also requires careful purification steps.
These challenges, however, also present significant opportunities for future research:
Development of Safer Synthetic Routes: A key opportunity lies in designing new, safer, and more environmentally benign synthetic methods for this compound and its derivatives. This could involve the use of less hazardous reagents or the development of catalytic processes that minimize byproduct formation.
Advanced Polymer Architectures: There is considerable scope for using this compound to create more complex and functional polymer architectures, such as dendrimers, hyperbranched polymers, and block copolymers. These materials could have applications in drug delivery, nanotechnology, and catalysis.
Novel Heterocyclic Systems: The synthesis of new and complex heterocyclic compounds derived from this compound remains a promising area for discovering molecules with novel biological activities or material properties.
Catalysis: this compound can be used to synthesize ligands for metal catalysts. The presence of the sulfur atom can influence the catalytic activity and selectivity, opening up possibilities for new catalytic systems.
Q & A
Q. What advanced techniques are recommended for studying the thermal stability of this compound under varying environmental conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) monitors decomposition thresholds (e.g., >150°C). Accelerated aging studies under UV light or humidity assess degradation pathways. Synchrotron X-ray diffraction (XRD) characterizes crystalline byproducts .
Data Interpretation & Contextualization
Q. How should researchers contextualize new findings on this compound within existing literature?
- Methodological Answer : Use citation tracing tools (Web of Science) to map historical trends and knowledge gaps. Cross-disciplinary analysis (e.g., toxicology vs. synthetic chemistry) identifies understudied areas like ecotoxicological impacts. Critical evaluation frameworks (COSMOS-E) standardize evidence synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
